2-(3,4-Dichlorophenyl)acetohydrazide
Overview
Description
2-(3,4-Dichlorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a dichlorophenyl group attached to an acetohydrazide moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenyl)acetohydrazide typically involves the reaction of 3,4-dichlorophenylacetic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazide . The reaction can be represented as follows:
3,4-Dichlorophenylacetic acid+Hydrazine hydrate→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3,4-Dichlorophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Dichlorophenyl)acetohydrazide include:
3,4-Dichlorophenylacetic acid: The precursor in the synthesis of the hydrazide.
2-(3,4-Dichlorophenyl)acetic acid hydrazide: A closely related compound with similar chemical properties.
2-(3,4-Dichlorophenyl)acetohydrazone: Another derivative with distinct reactivity.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in research and industry.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLLZFPIPICSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371093 | |
Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129564-33-6 | |
Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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